4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyl group, a 3-methylphenyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.
Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid under controlled conditions.
Substitution Reactions: The benzyl and 3-methylphenyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and 3-methylphenyl halides in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the benzyl group may be oxidized to a benzaldehyde group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Oxidized Products: Oxidation of the benzyl group results in benzaldehyde derivatives.
Scientific Research Applications
N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N4-BENZYL-N2-PHENYLQUINAZOLINE-2,4-DIAMINE: Similar in structure but with a quinazoline ring instead of a pyrimidine ring.
N4-BENZYL-N2-(2-METHYLPHENYL)QUINAZOLINE-2,4-DIAMINE: Similar in structure but with a 2-methylphenyl group instead of a 3-methylphenyl group.
Uniqueness
N4-BENZYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a nitro group, benzyl group, and 3-methylphenyl group on a pyrimidine ring sets it apart from other similar compounds.
Properties
CAS No. |
672944-59-1 |
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Molecular Formula |
C18H18N6O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O2/c1-12-6-5-9-14(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H4,19,20,21,22,23) |
InChI Key |
LZCZJZANLRYUIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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